molecular formula C17H20BrN3O3 B2792318 2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 1705752-93-7

2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2792318
CAS No.: 1705752-93-7
M. Wt: 394.269
InChI Key: YBJNLNNDTAIEHH-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide ( 1705752-93-7) is an organic compound with the molecular formula C17H20BrN3O3 and a molecular weight of 394.3 g/mol. This benzamide derivative features a complex molecular structure comprising a benzamide core linked to a pyrazolyl group and a tetrahydropyran (oxan-4-yl) substituent. The presence of both a bromine atom and a methoxy group on the benzamide ring enables further functionalization, making this compound a valuable synthetic intermediate and a versatile building block in medicinal chemistry research . The oxan-4-ylmethyl group contributes to the molecule's solubility and stability profile, making it suitable for use in a variety of organic synthesis reactions and pharmaceutical development workflows . This compound is representative of a class of heterocyclic molecules that are of significant interest in drug discovery, as over 85% of FDA-approved drugs contain heterocyclic scaffolds . It is supplied exclusively for research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical for exploring new biologically active substances, as a precursor in synthesis, or for other laboratory investigations.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3/c1-23-14-2-3-16(18)15(8-14)17(22)20-13-9-19-21(11-13)10-12-4-6-24-7-5-12/h2-3,8-9,11-12H,4-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJNLNNDTAIEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom at the 2-position of the benzene ring.

    Methoxylation: Introduction of the methoxy group at the 5-position of the benzene ring.

    Formation of the Pyrazole Ring: This involves the reaction of appropriate hydrazine derivatives with 1,3-diketones.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the brominated and methoxylated benzene ring under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Substituents and Moieties:

  • Target Compound: 2-Bromo: Electron-withdrawing, may enhance electrophilic reactivity. 5-Methoxy: Electron-donating, increases lipophilicity.
  • Analogous Benzamides: Compounds 8–19 (): Feature 2-acylamino and carboxyphenyl groups. Long acyl chains (e.g., tetradecanoyl in Compound 17) correlate with higher PCAF HAT inhibition (79% vs. 68% for anacardic acid) . 5-Bromo-2-Chloro-N-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-Yl]Benzamide (): Replaces pyrazole with benzoxazole, a planar heterocycle that may enhance π-π stacking but reduce solubility . Compound 155 (): Incorporates quinazolinone and purine moieties, increasing molecular complexity (m/z 455) and likely targeting kinase or nucleic acid interactions .

PCAF HAT Inhibition ():

Compound Substituents Inhibition (%) Key Structural Influence
Target Compound 2-Bromo, 5-methoxy, pyrazole-oxane Not reported Pyrazole-oxane may hinder binding
Compound 8 2-Hexanoylamino, 4-carboxyphenyl 67% Acyl chain enhances hydrophobicity
Compound 17 2-Tetradecanoylamino, 3-carboxyphenyl 79% Long acyl chain critical for activity
  • Insight : The target compound lacks the long acyl chains critical for PCAF HAT inhibition in . Its pyrazole-oxane group may instead target alternative binding pockets or enzymes.

Molecular Weight and Solubility:

  • Target Compound : Estimated molecular weight ~450–500 g/mol (comparable to Compound 155, m/z 455) .
  • Benzoxazole Derivative () : Chlorine substituents and rigid benzoxazole may lower solubility vs. the target compound’s oxane moiety .

Q & A

Basic: What synthetic routes are established for 2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide?

The synthesis typically involves:

  • Tetrahydropyran ring formation : Hydrogenation of dihydropyran using Raney nickel as a catalyst .
  • Pyrazole functionalization : Alkylation of pyrazole with (oxan-4-yl)methyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Benzamide coupling : Activation of the carboxylic acid (e.g., 2-bromo-5-methoxybenzoic acid) with coupling agents like EDCI/HOBt, followed by reaction with the pyrazole-4-amine intermediate .
    Characterization : IR, ¹H/¹³C NMR for functional group verification; HPLC (>95% purity) and HRMS for molecular weight confirmation .

Advanced: How can reaction conditions be optimized for higher yields in the final coupling step?

  • Solvent screening : Compare polar aprotic solvents (DMF, THF) for improved solubility of intermediates.
  • Catalyst selection : Test DMAP or pyridine to accelerate coupling efficiency .
  • Temperature control : Reflux (e.g., 80°C) vs. room temperature, balancing reaction rate and side-product formation.
  • Statistical optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, reaction time) .

Basic: What analytical techniques confirm the compound’s structural integrity?

  • X-ray crystallography : Resolve 3D conformation using SHELXL for refinement, particularly addressing challenges like twinning or low-resolution data .
  • Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons), ¹³C NMR (carbonyl signal ~165 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; HRMS for exact mass verification .

Advanced: How should researchers address contradictions in reported bioactivity data?

  • Compare synthesis protocols : Variations in catalysts (e.g., Raney nickel vs. palladium) or purification methods (column chromatography vs. recrystallization) may impact purity/activity .
  • Standardize assays : Use cell lines with consistent passage numbers and controls (e.g., doxorubicin for cytotoxicity benchmarks) .
  • Orthogonal validation : Confirm binding affinity via surface plasmon resonance (SPR) if cell-based assays show variability .

Advanced: What methodologies elucidate the compound’s mechanism of action in cancer models?

  • Binding studies : Competitive assays with fluorescently labeled ligands (e.g., FITC-conjugated analogs) to quantify receptor affinity .
  • Molecular docking : Use AutoDock Vina to predict interactions with targets like androgen receptors or kinases, guided by SAR data from analogs .
  • Pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis induction via caspase-3 activation) .

Basic: How can researchers ensure purity during multi-step synthesis?

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediates; recrystallization (ethanol/water) for final product .
  • In-process monitoring : TLC (Rf tracking) and mid-reaction HPLC to detect side-products early .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify substituents (e.g., replace bromo with chloro, vary methoxy position) and test in bioassays .
  • Computational modeling : Quantum mechanical calculations (e.g., DFT) to correlate electronic properties (HOMO/LUMO) with activity .
  • Selectivity profiling : Screen against panels of receptors/enzymes (e.g., KinomeScan) to identify off-target effects .

Basic: What are common impurities in the synthesis, and how are they mitigated?

  • Byproducts : Unreacted pyrazole intermediates or over-alkylated species.
  • Mitigation : Optimize stoichiometry (amine:acid = 1:1.2), use scavenger resins, or employ gradient HPLC purification .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELX refinement : Use SHELXL to model disorder in the oxan-4-ylmethyl group or pyrazole ring .
  • Twinned data correction : Apply SHELXD for initial phase solutions in cases of pseudo-merohedral twinning .

Advanced: What strategies improve solubility for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to stabilize the compound in physiological buffers .

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